
Sodium taurohyodeoxycholate
説明
Sodium taurohyodeoxycholate is a taurine-amidated bile salt . It is used as an anionic detergent . The molecular formula of Sodium taurohyodeoxycholate is C26H44NO6SNa . The molecular weight is 521.69 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium taurohyodeoxycholate is complex. The InChI string representation of its structure isInChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;;/m1../s1 . The Canonical SMILES representation is CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] . Physical And Chemical Properties Analysis
Sodium taurohyodeoxycholate is a taurine-amidated bile salt . The molecular formula of Sodium taurohyodeoxycholate is C26H44NO6SNa . The molecular weight is 521.69 g/mol .Relevant Papers Sodium taurohyodeoxycholate has been used in a study to assess dose-response data for cytotoxicity, regenerative cell proliferation and secondary oxidative DNA damage in rat livers treated with furan . Other papers have discussed the potential therapeutic uses of tauroursodeoxycholic acid, a related compound , and the enhancing effect of taurohyodeoxycholate on ABCB4-mediated phospholipid efflux .
科学的研究の応用
Antioxidant and Anti-inflammatory Effects
Sodium taurohyodeoxycholate has been highlighted for its antioxidant and anti-inflammatory properties, which are central to its therapeutic potential. It has been implicated in the protection against oxidative stress-induced pathologies in both experimental and human models. Particularly, its protective and therapeutic ameliorations against oxidative stress have been associated with conditions like diabetes mellitus, with studies emphasizing its potential in the prevention and management of the disease and its complications through antioxidant supplementation (Sirdah, 2015).
Therapeutic Candidate for Rheumatoid Arthritis
The potential of sodium taurohyodeoxycholate in treating rheumatoid arthritis (RA) has been explored due to the undesirable effects of conventional medical therapies for RA. Experimental studies have shown that sodium taurohyodeoxycholate could control RA through mechanisms such as reducing inflammation, suppressing oxidative stress, and inducing apoptosis. These findings underscore its promise as a therapeutic candidate in RA, although further clinical investigations are needed to fully elucidate its efficacy (Malek Mahdavi & Javadivala, 2021).
Role in Neural Stem Cells Proliferation and Differentiation
Sodium taurohyodeoxycholate has been recognized for its significant role in brain development, particularly in the promotion of neuronal proliferation, stem cell proliferation, and neural differentiation. Its functions are mediated through various mechanisms, making it a candidate for direct clinical applications aimed at improving brain development, given its non-toxic nature to humans (Li, Gao, & Liu, 2017).
Sodium-to-Potassium Ratio and Blood Pressure Regulation
Sodium taurohyodeoxycholate may also be relevant in studies exploring the sodium-to-potassium ratio, which is strongly associated with blood pressure outcomes. This is particularly pertinent in hypertensive adult populations, where the sodium-to-potassium ratio seems to be a more accurate metric than either sodium or potassium alone in evaluating blood pressure outcomes and incident hypertension (Perez & Chang, 2014).
作用機序
Target of Action
Sodium taurohyodeoxycholate (STHD) primarily targets the sodium taurocholate co-transporting polypeptide (NTCP) , a transmembrane protein highly expressed in human hepatocytes . This protein mediates the transport of bile acids and plays a key role in the entry of hepatitis B and D viruses into hepatocytes . STHD also targets caspase-12 , an enzyme involved in apoptosis .
Mode of Action
STHD interacts with its targets to modulate various cellular processes. It prevents apoptosis by blocking a calcium-mediated apoptotic pathway as well as caspase-12 activation . This interaction helps to protect cells from programmed cell death.
Biochemical Pathways
The interaction of STHD with NTCP affects the bile acid transport pathway. By modulating the activity of NTCP, STHD influences the uptake and secretion of bile acids, which are crucial for digestion and absorption of dietary fats . Additionally, STHD’s interaction with caspase-12 impacts the apoptosis pathway, potentially influencing cell survival and death .
Result of Action
The primary result of STHD’s action is the prevention of apoptosis, contributing to cell survival . By blocking a calcium-mediated apoptotic pathway and caspase-12 activation, STHD can protect cells from programmed cell death . In the context of hepatocytes, this could potentially mitigate liver damage.
特性
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXUJQHLHHTRC-WMWRQJSFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium taurohyodeoxycholate | |
CAS RN |
38411-85-7 | |
| Record name | Sodium taurohyodeoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM TAUROHYODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N9535CHEK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1406533.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1406537.png)
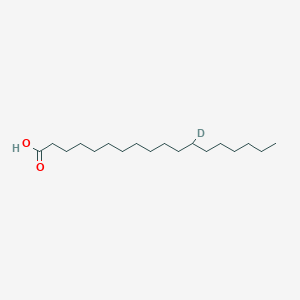
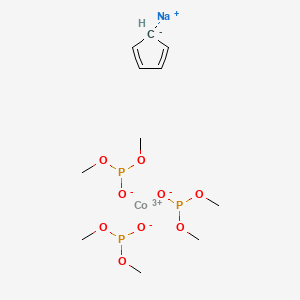
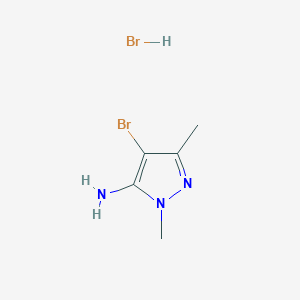
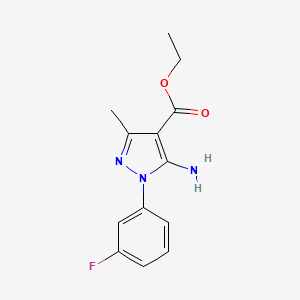
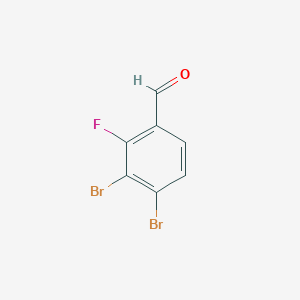
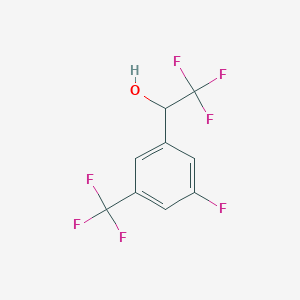
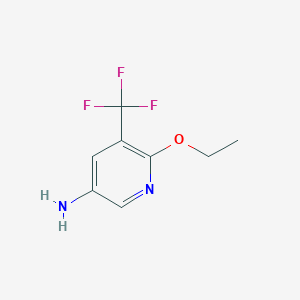
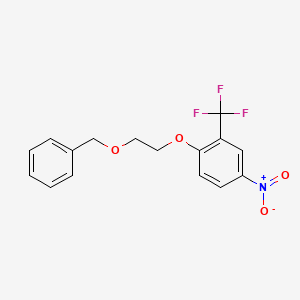
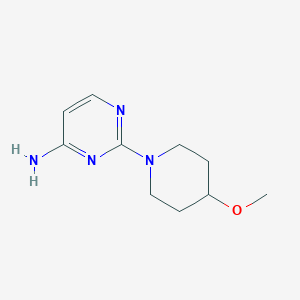
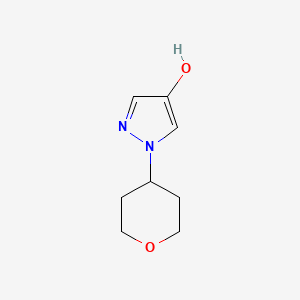
![Ethyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate](/img/structure/B1406556.png)